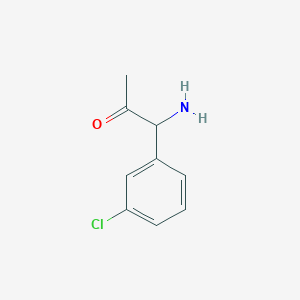
1-Amino-1-(3-chlorophenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(3-chlorophenyl)acetone is an organic compound with the molecular formula C9H10ClNO It is characterized by the presence of an amino group and a chlorophenyl group attached to an acetone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-1-(3-chlorophenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-1-(3-chlorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1-Amino-1-(3-chlorophenyl)acetone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-amino-1-(3-chlorophenyl)acetone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-Amino-1-(4-chlorophenyl)acetone
- 1-Amino-1-(2-chlorophenyl)acetone
- 1-Amino-1-(3-fluorophenyl)acetone
Uniqueness: 1-Amino-1-(3-chlorophenyl)acetone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group influences its reactivity and interactions with molecular targets, differentiating it from other similar compounds .
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
1-amino-1-(3-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-5,9H,11H2,1H3 |
Clé InChI |
JRRZJPWVTJPCTI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC(=CC=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-8-methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13054125.png)
![Tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13054131.png)

![Ethyl 7-(2,2-difluoroethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13054137.png)


![1'H-1,5'-Bipyrrolo[2,3-C]pyridine](/img/structure/B13054177.png)

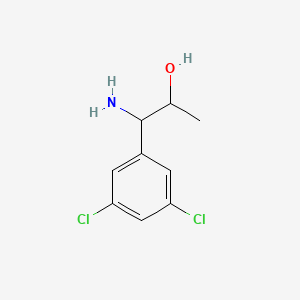
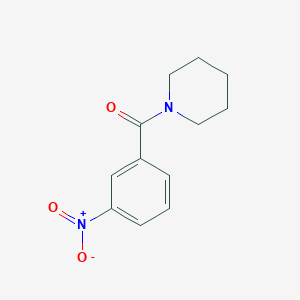
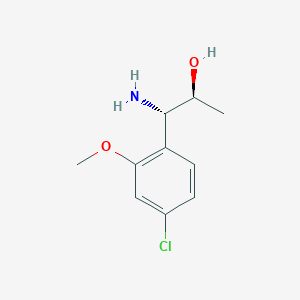
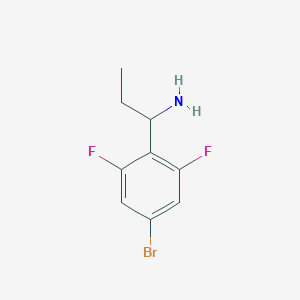
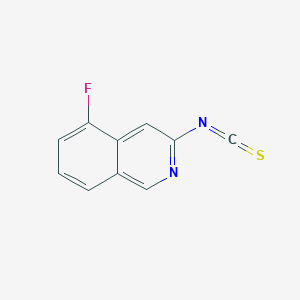
![Racemic-(4aS,7S,7aS)-tert-butyl 7-aminohexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate oxalate](/img/structure/B13054202.png)
